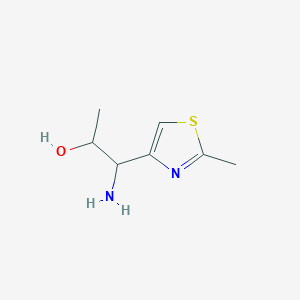

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-4(10)7(8)6-3-11-5(2)9-6/h3-4,7,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSLCFNGVMRGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

Topic: 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol (CAS 1273658-24-4) Document Type: Technical Monograph & Application Guide[1]

A Versatile Aminothiazole Scaffold for Fragment-Based Drug Discovery

Executive Summary

1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol (CAS 1273658-24-4) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by a vicinal amino-alcohol motif anchored to a 2-methylthiazole ring, this compound serves as a critical building block for synthesizing kinase inhibitors, transition-state mimetics, and chiral ligands. Its structural duality—combining the lipophilic, aromatic thiazole core with a polar, hydrogen-bonding aliphatic tail—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) campaigns targeting ATP-binding pockets and metalloproteases.

This guide outlines the physicochemical profile, authoritative synthetic pathways, and strategic applications of this compound, providing researchers with a self-validating roadmap for its utilization.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for successful integration into drug discovery pipelines. The presence of two chiral centers (C1 and C2) implies the existence of four stereoisomers, requiring careful stereocontrol during synthesis or resolution.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Formula | C | Core stoichiometry |

| Molecular Weight | 172.25 g/mol | Ideal for Fragment-Based Drug Design (MW < 300) |

| LogP (Octanol/Water) | ~0.5 – 0.9 | Moderate lipophilicity; good bioavailability potential |

| TPSA | ~60-70 Ų | High polar surface area relative to size; excellent solubility |

| H-Bond Donors | 2 (NH | Critical for active site anchoring |

| H-Bond Acceptors | 4 (N, O, S) | Versatile interaction capabilities |

| pKa (Amine) | ~8.5 - 9.0 | Protonated at physiological pH (cationic interaction) |

| Stereocenters | 2 (C1, C2) | 4 Stereoisomers ( |

Structural Logic & Pharmacophore Mapping

The compound functions as a bioisostere for phenylalanine or histidine derivatives but with enhanced metabolic stability due to the thiazole ring.

-

Thiazole Core: Acts as a pi-stacking element (interacting with aromatic residues like Phe/Tyr in protein pockets) and a metabolic "handle" (less prone to oxidation than phenyl rings).

-

Vicinal Amino-Alcohol: Mimics the transition state of peptide bond hydrolysis. The amine can form salt bridges with Asp/Glu residues, while the hydroxyl group acts as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) in metalloenzymes.

Diagram 1: Pharmacophore Interaction Map

The following diagram illustrates the potential binding interactions of the scaffold within a hypothetical enzyme active site.

Caption: Pharmacophore mapping of CAS 1273658-24-4 showing critical binding vectors (Pi-stacking, Ionic, H-bonding).

Authoritative Synthetic Methodology

Direct synthesis of the 1-amino-1-thiazolyl-2-hydroxy motif requires bypassing the standard Henry reaction of aldehydes (which yields 1-hydroxy-2-nitro products). The most chemically robust route utilizes a Reverse Henry (Nitroaldol) Strategy starting from a nitromethyl-thiazole precursor.

4.1. Retrosynthetic Analysis

-

Target: 1-Amino-1-(2-methylthiazol-4-yl)propan-2-ol[1]

-

Disconnection: C1-N bond reduction and C1-C2 bond formation.

-

Precursors: 2-Methyl-4-(nitromethyl)thiazole + Acetaldehyde.

4.2. Detailed Protocol (Step-by-Step)

Step 1: Preparation of 2-Methyl-4-(nitromethyl)thiazole

-

Reagents: 4-(Chloromethyl)-2-methylthiazole, Sodium Nitrite (NaNO

), Urea (catalyst), DMF. -

Mechanism: Victor Meyer reaction (Nucleophilic substitution).

-

Protocol:

-

Dissolve 4-(chloromethyl)-2-methylthiazole (1.0 eq) in dry DMF at 0°C.

-

Add solid NaNO

(1.5 eq) and urea (0.5 eq) to scavenge nitrite esters. -

Stir at ambient temperature for 4-6 hours.

-

Workup: Dilute with ice water, extract with EtOAc. The product is unstable; use immediately.

-

Step 2: Nitroaldol Condensation (Henry Reaction)

-

Reagents: 2-Methyl-4-(nitromethyl)thiazole, Acetaldehyde, catalytic DBU or Amberlyst A-21.

-

Protocol:

-

Suspend the nitromethyl intermediate in THF.

-

Add Acetaldehyde (1.2 eq) and catalytic base (DBU, 0.1 eq).

-

Stir at 0°C to RT. The reaction yields 1-(2-methylthiazol-4-yl)-1-nitropropan-2-ol .

-

Note: This step determines the diastereoselectivity (syn/anti).

-

Step 3: Nitro Group Reduction

-

Reagents: H

(50 psi), Raney Nickel or Pd/C, Methanol. -

Protocol:

-

Dissolve the nitro-alcohol in MeOH.

-

Hydrogenate for 12 hours.

-

Filter through Celite to remove catalyst.

-

Purification: Recrystallization from EtOH/Ether or purification via SCX (Strong Cation Exchange) chromatography to isolate the free amine.

-

Diagram 2: Synthetic Workflow

Caption: Step-wise synthesis via the Nitromethyl-Thiazole pathway to ensure correct regio-placement of the amine.

Handling, Stability, and Safety

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Et

O). -

Stability: The free base is prone to oxidation (N-oxide formation) or carbamate formation with atmospheric CO

. It is recommended to store as the HCl or TFA salt for long-term stability. -

Safety: Thiazole derivatives can be skin sensitizers. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. Link

-

Henry Reaction (Nitroaldol): Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. Link

-

Victor Meyer Reaction: Kornblum, N., et al. (1956). "A New Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society. Link

-

Thiazoles in Drug Discovery: Ayati, A., et al. (2015).[2] "Thiazole in the hands of medicinal chemists: Recent advances." European Journal of Medicinal Chemistry. Link

-

Biosynth Catalog: "1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol Product Entry." Link

Sources

Technical Guide: 2-Methyl-4-Thiazolyl Amino Alcohol Derivatives

This guide details the structural chemistry, synthesis, and pharmacological significance of 2-methyl-4-thiazolyl amino alcohol derivatives . These compounds represent a specialized class of heterocyclic bioisosteres, primarily explored in medicinal chemistry as adrenergic receptor modulators (beta-blockers/agonists) and potential antimicrobial agents.

Executive Summary

The 2-methyl-4-thiazolyl amino alcohol scaffold is a pharmacophore designed to mimic the phenylethanolamine backbone of catecholamines (e.g., norepinephrine, epinephrine). By replacing the phenyl ring with a 2-methyl-4-thiazolyl moiety, researchers modulate lipophilicity (

Part 1: Structural Chemistry & Bioisosterism

The Core Scaffold

The structure consists of a thiazole ring substituted at the C2 position with a methyl group and at the C4 position with an amino-alcohol side chain.

-

Heterocycle: 1,3-Thiazole (aromatic,

-excessive).[1] -

Substituent (C2): Methyl group (

). Increases lipophilicity and sterically protects the N3 nitrogen. -

Side Chain (C4): 2-amino-1-hydroxyethyl group (

). -

Chirality: The C1' carbon (hydroxyl bearing) is a stereocenter. The

-enantiomer typically mimics the active conformation of natural catecholamines.

Electronic Properties

The thiazole ring acts as a non-classical bioisostere of the benzene ring.

-

Basicity: The thiazole nitrogen (N3) has a lone pair in the

orbital, making it a weak base ( -

H-Bonding: Unlike benzene, the thiazole ring can accept hydrogen bonds via N3 and donate/accept via the sulfur atom's polarizability, potentially creating unique anchor points in receptor binding pockets (e.g.,

-adrenergic receptors).

Part 2: Synthesis Strategy (Self-Validating Protocol)

The most robust synthetic route utilizes the Hantzsch Thiazole Synthesis to build the ring, followed by a Nitroaldol (Henry) Condensation to establish the amino alcohol chain.

Experimental Workflow

Step 1: Construction of the Thiazole Core

Reaction: Hantzsch cyclization of thioacetamide and ethyl bromopyruvate.

-

Reagents: Thioacetamide (1.1 eq), Ethyl bromopyruvate (1.0 eq), Ethanol (solvent).

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon of the bromoketone, followed by cyclodehydration.

Step 2: Functional Group Transformation

The resulting ester is reduced to an alcohol and then oxidized to the key aldehyde intermediate.

-

Reduction:

in THF -

Oxidation:

(activated) in DCM

Step 3: Side Chain Assembly (Henry Reaction)

Reaction: Condensation of the aldehyde with nitromethane.

-

Protocol:

-

Dissolve 2-methylthiazole-4-carbaldehyde in nitromethane.

-

Add catalytic ammonium acetate. Reflux for 4 hours.

-

Result: (E)-2-methyl-4-(2-nitrovinyl)thiazole.

-

Step 4: Reduction to Amino Alcohol

Reaction: Global reduction of the nitroalkene.

-

Reagents:

(3.0 eq) in dry THF. -

Conditions: Reflux under

atmosphere for 12 hours. -

Workup: Fieser workup (Water/NaOH) to prevent emulsion.

-

Product: 1-(2-methylthiazol-4-yl)-2-aminoethanol .

Synthesis Flowchart (Graphviz)

Caption: Step-wise synthetic pathway from acyclic precursors to the target amino alcohol scaffold via the Henry reaction.

Part 3: Pharmacological Applications & SAR[2]

Adrenergic Receptor Activity

The 2-methyl-4-thiazolyl amino alcohols are primarily investigated as

-

Agonist Potential: Unsubstituted amino alcohols (

) or small alkyl groups (Methyl) often retain intrinsic sympathomimetic activity (ISA). -

Antagonist Potential (Beta-Blockers): Bulky N-substitution (e.g., Isopropyl, t-Butyl) shifts activity toward antagonism.[2]

-

Example:Tazolol (an analog with an ether linker) demonstrates how thiazoles can replace phenyl rings in beta-blockers.

-

-

Selectivity: The 2-methyl group on the thiazole ring provides steric bulk that can enhance

vs.

Structure-Activity Relationship (SAR) Table

| Structural Domain | Modification | Effect on Activity |

| Ring (C2) | Methyl ( | Optimal lipophilicity; prevents metabolic N-oxidation. |

| Ring (C2) | Hydrogen ( | Decreased stability; increased water solubility. |

| Ring (C2) | Phenyl ( | Increased potency but reduced oral bioavailability (high MW). |

| Linker | Essential for H-bonding to Asp113/Ser203 in | |

| Amine (N) | Isopropyl ( | Antagonist (Beta-blocking) activity.[2] |

| Amine (N) | t-Butyl ( | High potency; enhanced lipophilicity. |

Pharmacophore Mapping (Graphviz)

Caption: Pharmacophore map highlighting the interaction points between the derivative and the beta-adrenergic receptor binding pocket.

Part 4: Experimental Characterization Data

When synthesizing these derivatives, the following spectral data confirms the structure (Example: 1-(2-methylthiazol-4-yl)-2-(isopropylamino)ethanol ).

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methyl group at C2 position. | |

| 1H NMR | Thiazole ring proton at C5. | |

| 1H NMR | Chiral methine proton ( | |

| IR | Broad O-H and N-H stretch. | |

| MS (ESI) | Molecular ion peak confirming mass. |

References

-

Imperial Chemical Industries. (1978). Ethanolamine derivatives. U.S. Patent 4,085,221. Link

-

Patt, W. C., et al. (1992).[3] Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562–2572.[3] Link

-

Howe, R., et al. (1969). Beta-adrenergic blocking agents.[1][2] IV. Variation of the 2-naphthyl group of pronethalol. Journal of Medicinal Chemistry, 12(3), 452–458. Link

-

Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Link

Sources

- 1. US4085221A - Ethanolamine derivatives - Google Patents [patents.google.com]

- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Physicochemical and Synthetic Landscape of 1-Amino-1-Heteroaryl-Propan-2-ols

Executive Summary

The 1-amino-1-heteroaryl-propan-2-ol scaffold represents a specialized subclass of vicinal

This guide provides a rigorous analysis of the physicochemical properties, synthetic routes, and handling protocols for this scaffold, designed for medicinal chemists requiring high-fidelity control over this pharmacophore.

Part 1: Structural Dynamics & Physicochemical Profile

The "Benzylic Amine" Liability

Unlike standard alkyl amines, the 1-amino-1-heteroaryl motif places the nitrogen atom at a benzylic position relative to the heteroaromatic ring. This has profound implications for stability:

-

Oxidative Lability: The C1–H bond is weakened by resonance with the heteroaryl ring, making the amine susceptible to cytochrome P450-mediated

-hydroxylation and subsequent dealkylation in vivo. -

Retro-Mannich/Aldol Risk: In electron-deficient heteroarenes (e.g., 2-pyridine, pyrazine), the C1 proton is sufficiently acidic to risk epimerization or retro-reaction under strong basic conditions.

Physicochemical Properties Table

Data derived from structure-activity relationship (SAR) trends of analogous

| Property | Value / Trend | Impact on Drug Design |

| pKa (Amine) | 8.5 – 9.2 | Lower than aliphatic amines (pKa ~10.5) due to the electron-withdrawing inductive effect of the adjacent –OH and heteroaryl ring. |

| LogD (pH 7.4) | 0.5 – 2.5 | Highly tunable based on the Heteroaryl lipophilicity. The 1,2-polar core reduces LogD significantly compared to the parent alkane. |

| H-Bonding | Donor: 2 (NH, OH)Acceptor: 2+ (N, O, Heteroaryl N) | Capable of forming a 5-membered intramolecular H-bond (N–H···O), which can shield polarity and improve passive permeability. |

| Chelation | Bidentate (N,O) | Strong affinity for Zn²⁺ and Cu²⁺; potential liability for off-target metalloprotease inhibition. |

Part 2: Synthetic Methodologies

Accessing the 1-amino-1-heteroaryl regioisomer requires overcoming the inherent bias of most reactions to place the nucleophilic nitrogen at the less hindered terminal carbon or the benzylic position without the adjacent hydroxyl.

Strategic Disconnections

We present two primary routes. Route A is preferred for diversity-oriented synthesis (varying the heteroaryl group), while Route B is ideal for scale-up of a single scaffold.

Figure 1: Retrosynthetic analysis contrasting the Nucleophilic Addition (Ellman) and Electrophilic Amination (Sharpless) strategies.

Route A: The Ellman Sulfinamide Approach (Recommended)

This route offers the highest diastereomeric control and modularity. By reacting a metallated heteroarene with a chiral sulfinimine derived from a protected lactaldehyde, the C1–C2 stereochemistry is established by the chiral auxiliary.

-

Mechanism: The tert-butanesulfinyl group serves as a bulky chiral directing group. The addition of the Grignard reagent usually proceeds via a non-chelated Felkin-Anh transition state (or a 6-membered chelated state if Lewis acids are present), yielding high diastereoselectivity (dr > 95:5).

-

Regiocontrol: Absolute. The nucleophile (Heteroaryl) attacks the imine carbon (C1), ensuring the 1-amino-1-heteroaryl connectivity.

Route B: Sharpless Asymmetric Aminohydroxylation (AA)

While powerful, the standard Sharpless AA on styrene-like precursors typically favors the 2-amino-1-aryl regioisomer (the "wrong" isomer for this topic).

-

The Fix: To obtain the 1-amino-1-heteroaryl isomer, one must use the (DHQ)₂AQN ligand class and specific solvent buffers. The Anthraquinone (AQN) linker creates a binding pocket that reverses the regioselectivity, forcing the nitrogen delivery to the benzylic position.

Part 3: Detailed Experimental Protocol

Method: Stereoselective Synthesis via Ellman Sulfinimine Addition. Objective: Synthesis of (1S, 2S)-1-(pyridin-3-yl)-1-amino-propan-2-ol.

Reagents & Equipment

-

Substrate: (S)-2-(benzyloxy)propanal (derived from L-ethyl lactate).

-

Auxiliary: (R)-(+)-2-methyl-2-propanesulfinamide.

-

Nucleophile: 3-Bromopyridine / i-PrMgCl·LiCl complex (TurboGrignard).

-

Catalyst: Ti(OEt)₄ (Titanium tetraethoxide).

-

Solvent: Anhydrous THF and DCM.

Step-by-Step Methodology

Step 1: Formation of the N-Sulfinyl Imine

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Mixing: Charge with (S)-2-(benzyloxy)propanal (10.0 mmol) and (R)-t-butanesulfinamide (11.0 mmol) in anhydrous DCM (50 mL).

-

Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature (RT). The solution will turn slightly yellow.

-

Reaction: Stir at RT for 16 hours. Monitor by TLC (formation of a less polar spot).

-

Quench: Pour into brine (50 mL) with vigorous stirring. A white titanium salt precipitate will form. Filter through a Celite pad.

-

Isolation: Dry the organic layer (

) and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the sulfinimine.

Step 2: Diastereoselective Grignard Addition

-

Metallation: In a separate dried flask, dissolve 3-bromopyridine (15.0 mmol) in THF (30 mL). Cool to 0°C. Add i-PrMgCl·LiCl (15.5 mmol) dropwise. Stir for 1 hour to generate the pyridyl-Grignard.

-

Addition: Cool the sulfinimine (from Step 1) solution (in THF) to -78°C . This low temperature is critical for diastereocontrol.

-

Transfer: Cannulate the pyridyl-Grignard solution slowly into the sulfinimine solution over 20 minutes.

-

Equilibration: Stir at -78°C for 3 hours, then allow to warm slowly to RT overnight.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). -

Purification: Silica gel chromatography. The major diastereomer will be the syn-product (due to the matched chirality of the lactate backbone and the sulfinamide).

Step 3: Global Deprotection

-

Hydrolysis: Dissolve the intermediate in MeOH (20 mL). Add 4M HCl in dioxane (5 mL).

-

Reaction: Stir for 2 hours at RT. The sulfinyl group is cleaved, and if conditions are vigorous (or using

), the benzyl ether is also cleaved. Note: If Benzyl remains, use -

Free Basing: Neutralize with Amberlyst A-21 (weakly basic resin) or

to isolate the free amino alcohol.

Part 4: Analytical & Reactivity Profiling

Derivatization for Structure Proof

The absolute stereochemistry of 1,2-amino alcohols is best determined by converting them into Oxazolidinones .

-

Reaction: Treat the amino alcohol with Carbonyldiimidazole (CDI) or Triphosgene/TEA.

-

Result: Formation of a cyclic oxazolidinone.

-

NMR Diagnostic: The coupling constant (

) of the oxazolidinone ring is diagnostic:- indicates cis (syn-amino alcohol).

- indicates trans (anti-amino alcohol).

Handling Precautions

-

Storage: Store as the HCl or Tartrate salt. The free base is prone to absorbing

(forming carbamates) and air oxidation at the benzylic position. -

Chromatography: These compounds are polar and basic. Use DCM/MeOH/NH₄OH (90:10:1) or amine-functionalized silica to prevent tailing.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of 1,2-Amino Alcohols via Diastereoselective Nucleophilic Additions to

-Alkoxy Sulfinimines." The Journal of Organic Chemistry.-

Source:

-

-

Sharpless, K. B., et al. (1998).[1] "Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates." Tetrahedron Letters.

-

Source:

-

-

Baran, P. S., et al. (2025).[2] "Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings." Nature Chemistry.

-

Source:

-

-

Gotor, V., et al. (2017). "Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form." Journal of Organic Chemistry.

-

Source:

-

-

Bergens, S. H., et al. (2009). "Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds." Chirality.

-

Source:

-

Sources

The Heterocyclic Amino Alcohol Pharmacophore: Structural Architecture, Synthesis, and Therapeutic Utility

This guide provides an in-depth technical analysis of the Heterocyclic Amino Alcohol Pharmacophore , a privileged structural motif in medicinal chemistry.

Executive Summary

The heterocyclic amino alcohol scaffold represents a cornerstone in modern drug design, serving as a versatile "privileged structure" capable of binding to diverse biological targets, including G-Protein Coupled Receptors (GPCRs), aspartyl proteases, and ion channels. Structurally, it combines a variable heterocyclic core (providing π-stacking and hydrogen bonding capabilities) with a vicinal amino alcohol linker (acting as a transition state isostere or hydrogen bond network anchor).

This guide dissects the scaffold’s physicochemical properties, details self-validating synthetic protocols, and analyzes its application in FDA-approved therapeutics.

Structural Architecture & Physicochemical Properties[1][2][3][4]

The pharmacophore is defined by a 1,2-amino alcohol (vicinal) or 1,3-amino alcohol motif tethered to a heterocyclic ring. This arrangement is not merely a linker but a functional "warhead" that dictates target affinity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

The "Warhead" and "Anchor" Model

-

The Heterocycle (Anchor): Unlike phenyl rings, heterocycles (e.g., pyridine, thiazole, morpholine) allow for pKa modulation . For instance, replacing a phenyl ring with a pyridine can lower logP (increasing solubility) and introduce a specific hydrogen bond acceptor.

-

The Amino Alcohol (Warhead):

-

H-Bonding: The hydroxyl group acts as an H-bond donor/acceptor, often mimicking the transition state of peptide bond hydrolysis (crucial for protease inhibitors).

-

Basicity: The amine nitrogen is typically protonated at physiological pH, allowing ionic interactions with aspartate or glutamate residues in the binding pocket (e.g., Asp113 in

-adrenergic receptors).

-

Stereochemical Imperative

The biological activity is strictly governed by the stereochemistry of the carbon bearing the hydroxyl group.

-

Beta-Blockers: The

-enantiomer is typically 100-fold more potent than the -

Protease Inhibitors: The syn vs. anti relationship determines the precision of the transition state mimicry.

Table 1: Physicochemical Impact of Heterocyclic Variation

| Heterocycle | Electronic Effect | logP Impact | pKa Influence | Common Application |

| Pyridine | Electron-deficient | Lowers | Modulates basicity | Kinase Inhibitors |

| Thiadiazole | Electron-deficient | Lowers | Neutral | GPCRs (e.g., Timolol) |

| Indole | Electron-rich | Raises | H-bond donor | CNS Agents |

| Morpholine | Non-aromatic | Lowers | High basicity | Solubility Enhancer |

Synthetic Methodologies

Synthesis of this scaffold requires rigorous stereocontrol. We present three distinct routes, prioritized by scalability and enantiomeric excess (

Route A: Regioselective Epoxide Opening (The "Standard" Protocol)

This is the most common route but suffers from regioselectivity issues unless the substrate is biased.

-

Mechanism: SN2 attack of a primary or secondary amine on a chiral epoxide.

-

Critical Control Point: To ensure attack at the least hindered carbon, use Lewis Acid catalysis (

or -

Self-Validation: Monitor the reaction via NMR. A shift in the methine proton signal confirms ring opening; HPLC with a chiral column (e.g., Chiralcel OD-H) validates

retention.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Superior for generating the chiral center de novo from achiral precursors.

-

Substrate:

-amino ketones. -

Catalyst: Ru(II)-arene complexes with chiral diamine ligands (Noyori-Ikariya catalyst).

-

Advantage: Dynamic Kinetic Resolution (DKR) can be achieved if the

-position is labile, setting two chiral centers simultaneously.

Visualization of Synthetic Logic

Figure 1: Strategic decision tree for synthesizing heterocyclic amino alcohols based on precursor availability and stereochemical requirements.

Medicinal Chemistry & SAR (Structure-Activity Relationships)

The "Hydroxyethylamine" Isostere in Protease Inhibitors

In HIV protease inhibitors (e.g., Darunavir , Atazanavir ), the amino alcohol motif is not just a linker; it is a transition state mimic .

-

Mechanism: The hydroxyl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. It coordinates with the catalytic aspartic acid residues (Asp25/Asp25') in the enzyme active site.

-

Heterocyclic Role: Heterocycles (e.g., tetrahydrofuran, pyridine) attached to this core fill the hydrophobic S1/S2 pockets, displacing structural water molecules and increasing binding entropy.

GPCR Ligands (Beta-Blockers)

In drugs like Timolol (containing a thiadiazole and morpholine), the amino alcohol is the primary pharmacophore.

-

Binding Mode: The amine forms a salt bridge with Asp113; the hydroxyl group H-bonds with Asn293.

-

Heterocyclic Advantage: The thiadiazole ring in Timolol makes the drug more lipophilic than propranolol, altering its tissue distribution, while the morpholine ring aids in metabolic stability.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Epoxide Opening

This protocol describes the synthesis of a generic heterocyclic beta-amino alcohol.

Reagents:

-

Heterocyclic Epoxide (1.0 equiv)

-

Amine (1.2 equiv)

-

Lithium Perchlorate (

, 0.5 equiv) - Catalyst -

Acetonitrile (Solvent)

Procedure:

-

Preparation: Dissolve

in anhydrous acetonitrile (0.5 M). Note: -

Addition: Add the amine followed by the heterocyclic epoxide.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Target

will be lower than epoxide due to amine polarity). -

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Validation:

NMR must show the disappearance of epoxide protons (

Protocol 2: Biological Assay – Fluorescence Polarization (FP) Binding

To validate the binding of the scaffold to a target kinase or receptor.

-

Tracer: Fluorescently labeled ligand (known binder).

-

Protein: Purified target protein (e.g., Kinase domain).

-

Test Compound: The synthesized heterocyclic amino alcohol.

-

Readout: Measure FP (mP units).

-

High FP: Tracer is bound (Test compound inactive).

-

Low FP: Tracer is displaced (Test compound active).

-

Logic: This assay is self-validating; if the positive control (unlabeled ligand) does not drop the FP signal, the system is invalid.

-

Case Studies & Therapeutic Applications

Timolol (Ophthalmic Beta-Blocker)

-

Structure: Thiadiazole-linked amino alcohol.

-

Mechanism: Non-selective

-adrenergic antagonist. -

Significance: The thiadiazole ring replaces the naphthalene of propranolol, reducing CNS side effects while maintaining high potency for glaucoma treatment.

Mefloquine (Antimalarial)

-

Structure: Piperidinyl-methanol (cyclic amino alcohol) attached to a trifluoromethyl-quinoline.

-

Mechanism: The amino alcohol coordinates with heme iron in the parasite, preventing the detoxification of free heme.

-

Stereochemistry: The (+)-enantiomer is more potent but also more psychotoxic; the racemate is used clinically.

Crizotinib (ALK Inhibitor)

-

Structure: While primarily a kinase inhibitor with an aminopyridine core, the piperidine ring acts as a cyclic amine anchor, and derivatives often explore the amino-alcohol space to improve solubility.

-

Lesson: The heterocyclic amine component is critical for solvent exposure and solubilizing the lipophilic kinase core.

Pharmacophore Interaction Diagram

Figure 2: Schematic representation of the heterocyclic amino alcohol pharmacophore interacting with a biological target.

References

-

Enantioselective Synthesis of Heterocyclic

-Amino Alcohols. Thieme Connect.Link -

Amino Alcohols: Stereoselective Synthesis and Applications. DiVA Portal.Link

-

Heterocycles in Medicinal Chemistry. National Institutes of Health (PMC).Link

-

Structure based drug design of Crizotinib. Journal of Medicinal Chemistry.Link[1]

-

Heterocyclic HIV-1 Protease Inhibitors. PubMed.Link

-

Enantioselective radical C–H amin

-amino alcohols. National Institutes of Health (PMC).Link

Sources

Technical Whitepaper: Thiazolyl Amino Propanol Scaffolds in Drug Discovery

The following technical guide details the molecular characteristics, synthetic pathways, and analytical protocols for Thiazolyl Amino Propanol , specifically focusing on the pharmacologically active scaffold represented by Tazolol (1-(isopropylamino)-3-(thiazol-2-yloxy)propan-2-ol).

Focus Entity: Tazolol (CAS 39832-48-9 / 52487-29-3)

Executive Summary

Thiazolyl amino propanols represent a critical class of heterocyclic

Part 1: Chemical Identity & Physiochemical Properties

The core "thiazolyl amino propanol" structure is chemically defined as 1-(isopropylamino)-3-(thiazol-2-yloxy)propan-2-ol . It exists as a chiral molecule due to the secondary alcohol at the C2 position of the propyl chain.

Molecular Data Table

| Property | Specification |

| Common Name | Tazolol |

| IUPAC Name | 1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol |

| Molecular Formula | |

| Molecular Weight | 216.30 g/mol |

| Monoisotopic Mass | 216.0932 Da |

| CAS Number (Racemate) | 39832-48-9 |

| CAS Number (R-Isomer) | 52487-29-3 |

| Physical State | Crystalline solid (typically as HCl salt) |

| pKa (Amine) | ~9.6 (Predicted) |

| LogP | ~1.27 (Moderate Lipophilicity) |

Structural Isomerism

The biological activity of amino propanols is highly stereospecific. The (S)-enantiomer of beta-blockers is typically the active pharmacophore for

-

Chiral Center: C2 of the propanol chain.[1]

-

H-Bond Donors: 2 (OH, NH).[2]

-

H-Bond Acceptors: 5 (N, O, S in thiazole).

Part 2: Synthetic Architecture & Production

The synthesis of thiazolyl amino propanol follows a standard "Epoxide Opening" mechanism, a self-validating protocol where the disappearance of the epoxide proton signals in NMR confirms reaction progress.

Retrosynthetic Analysis

The molecule is disassembled into three synthons:

-

Heterocycle: 2-Hydroxythiazole (or its tautomer, 2-thiazolone).

-

Linker: Epichlorohydrin (provides the 3-carbon chain and chiral center).

-

Tail: Isopropylamine.[3]

Validated Synthetic Protocol

Step 1: O-Alkylation (Formation of the Epoxide Intermediate)

-

Reagents: 2-Hydroxythiazole, Epichlorohydrin, Potassium Carbonate (

). -

Solvent: Acetone or DMF.

-

Conditions: Reflux for 6–12 hours.

-

Mechanism: The phenoxide-like anion of the thiazole attacks the primary carbon of epichlorohydrin, displacing chloride.

-

Critical Control Point: Excess epichlorohydrin is often used to prevent polymerization.

Step 2: Aminolysis (Ring Opening)

-

Reagents: Intermediate Epoxide, Isopropylamine (excess).[3]

-

Solvent: Methanol or Ethanol.

-

Conditions: Mild heating (40–60°C) or room temperature for 12 hours.

-

Mechanism: Nucleophilic attack of the amine on the less substituted carbon of the epoxide ring (Regioselective opening).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway for Thiazolyl Amino Propanol derivatives via glycidyl ether intermediate.

Part 3: Analytical Characterization (QC Protocol)

To ensure scientific integrity, the synthesized compound must be validated using high-resolution analytical techniques.[4] The following protocol serves as a standard operating procedure (SOP) for identification.

High-Performance Liquid Chromatography (HPLC)[6][7][8][9]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm (Thiazole absorbance) and 220 nm (Amide/Peptide bond region).

-

Expected Result: Thiazolyl amino propanol elutes earlier than naphthyl analogs (like propranolol) due to the lower lipophilicity of the thiazole ring compared to naphthalene.

Mass Spectrometry (LC-MS)[6]

-

Ionization: Electrospray Ionization (ESI) - Positive Mode.

-

Target Ion:

m/z. -

Fragmentation Pattern:

-

Loss of isopropyl group (

). -

Cleavage at the ether bond, yielding characteristic thiazole ions.

-

Part 4: Pharmaceutical Application & SAR

The thiazolyl amino propanol scaffold functions primarily within the adrenergic nervous system. The replacement of the aryl ring (found in propranolol) with a heteroaryl thiazole ring alters the Structure-Activity Relationship (SAR) significantly.

Pharmacophore Mapping

-

Thiazole Ring: Bioisostere for the phenyl ring. It acts as a

-electron system for hydrophobic interaction with the receptor pocket but adds hydrogen bond accepting capability (via Nitrogen). -

Ether Linker (-O-CH2-): Essential spacer for correct orientation.

-

Hydroxyl Group (-OH): Forms a critical hydrogen bond with Aspartate residues in the receptor binding site.

-

Isopropyl Amine: The bulky amine fits into the hydrophobic pocket of the

-receptor, critical for antagonist activity.

Mechanism of Action Diagram

Figure 2: Pharmacophore map illustrating the binding interactions of the Thiazolyl Amino Propanol scaffold with the Beta-Adrenergic Receptor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76960353, (R)-1-(Isopropylamino)-3-(2-thiazolyloxy)-2-propanol. Retrieved from [Link]

- Roszkowski, A. P., et al. (1973).Pharmacological properties of Tazolol (1-isopropylamino-3-(2-thiazolyloxy)-2-propanol).Experientia, 29, 1375–1377. (Foundational study on the specific thiazolyl scaffold).

Sources

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

Abstract: This document provides a detailed guide for the synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol, a key intermediate in the synthesis of various biologically active compounds. The protocol herein is optimized for yield, purity, and scalability, drawing upon established chemical principles and validated experimental procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Strategic Overview

The target molecule, 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol, is a chiral amino alcohol of significant interest in medicinal chemistry. Its structural motif, featuring a substituted thiazole ring linked to a propanolamine side chain, is a common feature in a variety of pharmacologically active agents. The strategic synthesis of this compound is therefore of paramount importance for the efficient and cost-effective production of drug candidates.

The synthetic approach detailed in this guide is a multi-step process designed for robustness and reproducibility. The core strategy involves the construction of the 2-methyl-1,3-thiazole ring, followed by the introduction of the amino alcohol side chain. This approach allows for flexibility in the introduction of substituents and the control of stereochemistry, which is often crucial for biological activity.

Logical Flow of the Synthetic Strategy:

Application Note: Hantzsch Thiazole Synthesis of Amino Alcohol Precursors

Abstract & Strategic Significance

Thiazole-based amino alcohols are high-value pharmacophores, serving as critical bioisosteres for peptide bonds in protease inhibitors (e.g., Ritonavir, Cobicistat) and as chiral ligands in asymmetric catalysis. While the Hantzsch thiazole synthesis is a century-old reaction, its application to chiral amino alcohol precursors requires a modernized approach to prevent racemization and ensure regiochemical fidelity.

This guide details the synthesis of chiral

Mechanistic Insight & Causality

The Hantzsch synthesis involves the condensation of a thioamide with an

The Critical Path (and Pitfalls)

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (S -

Intermediate Formation: A hydroxythiazoline intermediate forms.

-

Dehydration: Elimination of water drives aromatization to the thiazole.

The Racemization Risk: The standard Hantzsch conditions (refluxing ethanol) generate HBr as a byproduct. Strong acid at high temperatures can enolize the chiral center adjacent to the thioamide, leading to racemization. Therefore, this protocol utilizes a buffered system (CaCO

Diagram 1: Mechanistic Pathway

Figure 1: The stepwise condensation pathway. Note that acid (HBr) is generated in the final step, necessitating buffering to protect chiral centers.

Experimental Protocols

Protocol A: Synthesis of Chiral Thioamide (Starting Material)

Objective: Convert N-Boc-L-Valine amide to N-Boc-L-Valine thioamide using Lawesson’s Reagent.

Reagents:

-

N-Boc-L-Valine amide (10 mmol)

-

Lawesson’s Reagent (6 mmol, 0.6 eq)

-

Solvent: Dry THF (anhydrous)

Procedure:

-

Dissolve N-Boc-L-Valine amide in dry THF (50 mL) under Nitrogen atmosphere.

-

Add Lawesson’s Reagent in a single portion.

-

Stir at room temperature (20–25°C) for 12–16 hours. Note: Avoid heating to prevent decomposition of the protecting group.

-

TLC Check: Mobile phase 1:1 EtOAc/Hexane. Product is less polar (higher R

) than the amide. -

Workup: Concentrate THF in vacuo. Redissolve residue in EtOAc, wash with 10% NaHCO

(to remove thiophosphonic acid byproducts) and brine. -

Purification: Flash chromatography (SiO

, 0-30% EtOAc in Hexanes). -

Yield: Expect 85–95% as a yellow solid.

Protocol B: The Modified Hantzsch Coupling (The Core Reaction)

Objective: Condensation of Thioamide with Ethyl Bromopyruvate to form the Thiazole Ester.

Reagents:

-

N-Boc-L-Valine Thioamide (from Protocol A) (5 mmol)

-

Ethyl Bromopyruvate (5.5 mmol, 1.1 eq)

-

Calcium Carbonate (CaCO

) (10 mmol, 2.0 eq) -

Solvent: Ethanol (Absolute)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Suspension: Add the Thioamide and CaCO

to Ethanol (40 mL). The salt will remain suspended. -

Addition: Add Ethyl Bromopyruvate dropwise over 10 minutes at room temperature.

-

Why? Slow addition prevents high local concentrations of the highly reactive haloketone, reducing polymerization side-reactions.

-

-

Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

-

Control Point: Do not reflux vigorously. 50°C is sufficient for dehydration while minimizing racemization.

-

-

Filtration: Filter the mixture while warm through a Celite pad to remove unreacted CaCO

and calcium salts. -

Concentration: Evaporate the filtrate to dryness.

-

Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc).

-

Validation:

H NMR should show the thiazole aromatic proton singlet around

Protocol C: Reduction to Amino Alcohol (Validation)

Objective: Convert the Thiazole Ester to the target Amino Alcohol.

Reagents:

-

Thiazole Ester (from Protocol B) (2 mmol)[6]

-

LiAlH

(4 mmol, 2.0 eq) or DIBAL-H -

Solvent: Dry THF or Ether

Procedure:

-

Cool a solution of Thiazole Ester in THF (20 mL) to 0°C.

-

Add LiAlH

(1M in THF) dropwise. -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Isolate: Filter precipitate, dry organic layer (Na

SO -

Result: The resulting oil/solid is the chiral amino alcohol.

Workflow Visualization

Diagram 2: Synthesis Workflow

Figure 2: End-to-end workflow from amino acid derivative to amino alcohol.

Data Summary & Troubleshooting

Solvent & Base Screening Data

Comparison of conditions for the coupling of Boc-Val-Thioamide + Ethyl Bromopyruvate.

| Solvent | Base (Equiv) | Temp (°C) | Yield (%) | ee (%) | Notes |

| Ethanol | None | Reflux | 88% | 65% | Significant Racemization (Acidic) |

| Ethanol | Pyridine (1.5) | Reflux | 75% | 82% | Pyridine can be difficult to remove |

| Ethanol | CaCO | 50°C | 92% | >98% | Optimal Balance |

| DMF | NaHCO | 60°C | 60% | 95% | Poor conversion; workup difficult |

Troubleshooting Guide

-

Low Yield in Step 2:

-

Cause: Hydrolysis of Ethyl Bromopyruvate before reaction.

-

Fix: Ensure Ethanol is anhydrous.[7] Use fresh Ethyl Bromopyruvate (it degrades over time; if liquid turns dark brown, distill or replace).

-

-

Racemization:

-

Cause: Reaction temperature too high or insufficient buffer.

-

Fix: Strictly maintain T < 60°C. Ensure CaCO

is finely powdered and well-stirred.

-

-

Product is an Oil/Gum:

-

Cause: Residual solvent or impurities.

-

Fix: Thiazole esters are often low-melting solids. Triturate with cold Hexane/Ether to induce crystallization.

-

References

-

Hantzsch, A. (1887).[3] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Kempf, D. J., et al. (1996). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 43(2), 345-358.

-

Bredenkamp, M. W., et al. (1992). Synthesis of chiral thiazole amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2967-2970.

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. farmaciajournal.com [farmaciajournal.com]

Application Note: Henry Reaction of 2-Methylthiazole-4-carbaldehyde and Nitroethane

Executive Summary

This application note details the optimized protocol for the Henry (nitroaldol) reaction between 2-methylthiazole-4-carbaldehyde and nitroethane . This transformation creates a critical C-C bond, generating a

Unlike simple benzaldehydes, the thiazole core presents unique electronic properties—specifically the electron-deficient nature of the heterocycle balanced by the 2-methyl donor group. This guide addresses chemoselectivity (avoiding deprotonation of the 2-methyl group) and diastereocontrol (syn/anti ratios).

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Reaction Overview

The Henry reaction is a base-catalyzed nucleophilic addition of a nitroalkane to a carbonyl compound.[1][2][3] In this specific case, the

Key Challenges:

-

Reversibility (Retro-Henry): The reaction is equilibrium-driven. High temperatures or strong bases can revert the product to starting materials.

-

Dehydration: The resulting

-nitroalcohol is prone to elimination of water to form the nitroalkene (nitroolefin), especially under acidic workup or prolonged heating. -

Chemoselectivity: The 2-methyl group on the thiazole ring is potentially acidic (

). While standard Henry bases are too weak to deprotonate it, strong bases (e.g., LDA) must be avoided to prevent side reactions at this position.

Mechanistic Pathway

The reaction proceeds through a reversible anionic mechanism.

Figure 1: Mechanistic pathway of the Henry reaction emphasizing the reversible nature of the addition step.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4] | Role | Grade |

| 2-Methylthiazole-4-carbaldehyde | 127.16 | 1.0 | Limiting Reagent | >97% |

| Nitroethane | 75.07 | 1.5 - 2.0 | Nucleophile | >98% |

| Ethanol (EtOH) | 46.07 | Solvent | Medium | Abs. |

| NaOH (1M aq) | 40.00 | 0.1 (10 mol%) | Catalyst | AR |

| Acetic Acid | 60.05 | Excess | Quench | Glacial |

Method A: Thermodynamic Control (Standard Protocol)

This method prioritizes the formation of the

Step-by-Step Procedure:

-

Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylthiazole-4-carbaldehyde (1.0 mmol, 127 mg).

-

Solvation: Dissolve the aldehyde in Ethanol (3.0 mL). Ensure complete dissolution.

-

Nucleophile Addition: Add Nitroethane (1.5 mmol, 107

L) via syringe. -

Catalysis: Cool the mixture to

(ice bath). Dropwise, add 1M NaOH (0.1 mmol, 100-

Note: The solution may turn slightly yellow/orange, indicating nitronate formation.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–6 hours.-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde (

) should disappear; two new spots (syn/anti diastereomers) will appear at lower

-

-

Quench: Once conversion is >95%, cool back to

and add Acetic Acid (0.15 mmol) or saturated-

Critical: Failure to neutralize before concentration can trigger the Retro-Henry reaction.

-

-

Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0

Method B: Catalytic Asymmetric (High Diastereoselectivity)

For applications requiring specific stereochemistry (typically anti-selective), use a Copper(II)-ligand system.

-

Catalyst:

(10 mol%) + 2,2'-Bipyridine (12 mol%). -

Solvent: Ethanol or Methanol.

-

Conditions: Stir at

for 24-48 hours. -

Advantage: Higher anti diastereoselectivity compared to the NaOH method (which yields near 1:1 syn:anti).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 1-(2-methylthiazol-4-yl)-2-nitropropan-1-ol.

Results & Characterization

Expected Data

-

Yield: 75–90% (Method A).

-

Appearance: Pale yellow viscous oil or low-melting solid.

-

Diastereomers: Typically obtained as a mixture (approx 50:50 to 60:40 anti:syn) unless a chiral catalyst is used.

Spectroscopic Validation (Simulated)

-

NMR (400 MHz,

-

Thiazole-H: Singlet at

7.0–7.3 ppm (C5-H). -

Methyl Group: Singlet at

2.7 ppm (2-Me). -

Chiral Carbinol (CH-OH): Doublet/Multiplet at

5.1–5.4 ppm. -

Nitro-Methine (CH-NO2): Multiplet at

4.6–4.9 ppm. -

Terminal Methyl: Doublet at

1.3–1.6 ppm.

-

-

IR: Broad stretch at 3400

(OH); Strong bands at 1550

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old Nitroethane or Wet Solvent | Distill Nitroethane before use; use anhydrous EtOH. |

| Retro-Henry (Low Yield) | Basic workup or heat | Ensure pH is neutral/slightly acidic (pH 5-6) before concentrating. Do not heat >40°C during rotovap. |

| Dehydration (Alkene formation) | Reaction time too long or pH too low | Stop reaction immediately upon consumption of aldehyde. Avoid strong mineral acids for quenching. |

| Poor Diastereoseparation | Co-elution on Silica | Try slower gradient (0-20% EtOAc) or use C18 Reverse Phase chromatography. |

Safety Considerations

-

Nitroethane: Flammable liquid and vapor. Potential explosive hazard if heated under confinement. Use in a fume hood.

-

Thiazoles: Many thiazole derivatives are biologically active; handle with gloves and avoid inhalation of dust/vapors.

-

Exotherm: The addition of base to nitroalkanes can be exothermic on large scales. Always cool to

during addition.

References

-

Henry Reaction Overview: L. Henry, C. R.[5] Hebd. Seances Acad. Sci.1895 , 120, 1265.[5][6]

-

General Procedure for Heteroaromatic Aldehydes: Palomo, C., et al. "Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction."[5] European Journal of Organic Chemistry, 2007 (16), 2561–2574. Link

-

Thiazole Reactivity: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003 .

-

Catalytic Systems: Ballini, R., & Bosica, G. "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." Journal of Organic Chemistry, 1997 , 62, 425–427.[7] Link

-

Dehydration Risks: Lucet, D., et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 1998 , 37, 2580. Link

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]

- 6. scribd.com [scribd.com]

- 7. Henry Reaction [organic-chemistry.org]

Application Note: Stereoselective Reduction Strategies for Thiazolyl Nitroalcohols

Executive Summary

Thiazolyl

This guide details the stereoselective reduction of thiazolyl nitroketones to chiral nitroalcohols using biocatalytic Ketoreductases (KREDs/ADHs), followed by the chemoselective reduction of the nitro group to the amine. Unlike phenyl-based analogues, thiazole rings present unique challenges: they are susceptible to desulfurization under harsh hydrogenation conditions and can coordinate/poison transition metal catalysts. Consequently, this protocol prioritizes biocatalytic and mild chemical reduction methods to ensure high enantiomeric excess (

Scientific Background & Mechanism[1]

The Chiral Challenge

The synthesis of vicinal amino alcohols typically proceeds via the Henry reaction (nitroaldol) or the reduction of

-

Route A (Henry Reaction): Often suffers from reversibility (retro-Henry) and moderate diastereoselectivity.

-

Route B (Nitroketone Reduction): The preferred route for high stereocontrol. The ketone is reduced to the alcohol before the nitro group is touched.

Biocatalytic Mechanism

We utilize NADPH-dependent Alcohol Dehydrogenases (ADHs). The enzyme coordinates the thiazolyl nitroketone in a specific binding pocket, facilitating the transfer of a hydride (

Key Advantage: Enzymes operate under mild aqueous conditions (pH 7.0–8.0), preventing the acid/base-catalyzed racemization common in chemical reductions of nitro compounds.

Pathway Visualization

The following diagram illustrates the coupled enzymatic cycle required for this transformation, utilizing Glucose Dehydrogenase (GDH) for cofactor regeneration.

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of thiazolyl nitroketones using ADH and Glucose/GDH recycling system.

Protocol 1: Biocatalytic Synthesis of Chiral Thiazolyl Nitroalcohols

Objective: Reduce 2-nitro-1-(thiazol-2-yl)ethan-1-one to (S)-2-nitro-1-(thiazol-2-yl)ethan-1-ol.

Materials

-

Substrate: 2-nitro-1-(thiazol-2-yl)ethan-1-one (0.5 mmol).

-

Enzyme: Commercial ADH screening kit (e.g., ADH-440, ADH-A from Codexis or equivalent).

-

Cofactor: NADP+ (1.0 mM).

-

Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO (5% v/v) to assist substrate solubility.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 10 mL of 100 mM phosphate buffer (pH 7.0) containing 1 mM

(stabilizer for ADH). -

Cofactor Mix: Dissolve NADP+ (1 mg) and D-Glucose (200 mg, excess) in the buffer. Add GDH (50 units).

-

Substrate Addition: Dissolve the nitroketone (0.5 mmol) in 0.5 mL DMSO. Add this dropwise to the aqueous cofactor mix while stirring at 400 rpm.

-

Critical Note: Thiazolyl derivatives are often hydrophobic. If precipitation occurs, increase DMSO to 10% or add 1% Tween-80.

-

-

Enzyme Initiation: Add the specific ADH enzyme (10–20 mg lyophilized powder).

-

Incubation: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5 (due to gluconic acid production), titrate with 0.1 M NaOH.

-

Workup: Extract reaction mixture with Ethyl Acetate (

mL). Dry organic phase over -

Analysis: Determine conversion by

-NMR and

Protocol 2: Chemoselective Reduction of Nitro Group to Amine

Objective: Reduce the nitro group of the chiral nitroalcohol to the amino alcohol without racemizing the hydroxyl center or hydrogenating the thiazole ring.

Challenge: Standard Pd/C hydrogenation often reduces the thiazole C=N bond or causes desulfurization (poisoning the catalyst).

Recommended Method: Flow Hydrogenation or Zn/HCl

For thiazoles, Zinc/HCl or Flow Hydrogenation (Ra-Ni) are preferred over batch Pd/C.

Methodology (Zinc/HCl Modified)

-

Setup: Dissolve chiral nitroalcohol (1.0 eq) in Ethanol (0.1 M concentration).

-

Acidification: Cool to 0°C. Add 10% aqueous HCl (10 eq).

-

Reduction: Add Zinc dust (5.0 eq) portion-wise over 30 minutes. Maintain temperature < 10°C to prevent elimination reactions.

-

Quench: Filter off excess Zinc. Neutralize filtrate with saturated

to pH 9. -

Extraction: Extract with DCM. The product is the vicinal amino alcohol.[1]

Data Summary: Reducing Agent Compatibility

| Reducing Agent | Thiazole Stability | Nitro Reduction | Risk of Racemization | Recommendation |

| H2, Pd/C | Low (Ring reduction) | Excellent | Low | Avoid for Thiazoles |

| H2, Raney Ni | Moderate | Good | Low | Use in Flow only |

| Zn / HCl | High | Excellent | Low (if T < 10°C) | Recommended |

| NaBH4 / NiCl2 | High | Good | Moderate | Alternative |

Troubleshooting & Optimization

Decision Logic for Optimization

Use the following logic flow when yields or enantioselectivity are suboptimal.

Figure 2: Troubleshooting workflow for biocatalytic reduction.

Common Pitfalls

-

Thiazole Inhibition: The nitrogen in the thiazole ring can inhibit some metal-dependent enzymes. Ensure the buffer concentration (100 mM) is sufficient to mask Lewis basic sites.

-

Retro-Henry Reaction: If the pH exceeds 8.5, the nitroalcohol can degrade back to the aldehyde and nitromethane. Keep pH strictly between 7.0 and 8.0.

References

-

Biocatalytic Approach to Chiral β-Nitroalcohols. Source: MDPI, Catalysts. Context: Describes the specific use of ADHs for heteroaryl nitroketone reduction.

-

Asymmetric Synthesis of Highly Substituted Beta-Nitro Alcohols. Source: Journal of Organic Chemistry (ACS). Context: Fundamental chemistry of nitroketone reduction using borane catalysts (chemical alternative).

-

Selective Nitro Reduction Guidelines. Source: BenchChem Protocols. Context: General compatibility of reducing agents with sensitive heterocycles.[2]

-

Thiol-Epoxy Click Chemistry: Synthesis of Vicinal Amino Alcohols. Source: MDPI, Molecules. Context: Discusses downstream applications of thiazolyl amino alcohols.

Sources

Application Notes and Protocols for Chiral Ligands Derived from Thiazole Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Chirality and Aromaticity

In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Chiral 1,2-amino alcohols are a privileged class of ligands, renowned for their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment.[1][2] Their utility is foundational in numerous stereoselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[3] The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds and approved pharmaceuticals.[4][5] Its unique electronic properties, including aromaticity and the presence of heteroatoms for potential secondary interactions, make it an attractive component to incorporate into ligand design.[5]

This guide details the synthesis and application of a novel class of chiral ligands that marries the robust stereodirecting capabilities of an amino alcohol backbone with the distinct steric and electronic features of a thiazole moiety. By strategically placing the thiazole ring, we can modulate the ligand's coordination properties and influence the transition state of a catalytic reaction, offering a powerful tool for enhancing enantiocontrol. We will focus on a representative ligand and its application in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating the efficacy of new chiral catalysts.[6][7]

Part 1: Synthesis of a Representative Ligand: (1R,2S)-1-phenyl-2-(methylamino)-1-(thiazol-2-yl)ethanol

The synthesis of chiral thiazole amino alcohols can be efficiently achieved through a multi-step sequence starting from readily available chiral amino alcohols. The strategy presented here employs the classical Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[4] The causality behind this approach is to first functionalize the chiral amine to form a thiourea derivative, which then undergoes cyclocondensation with an α-halocarbonyl compound.

Experimental Workflow: Ligand Synthesis

The overall synthetic pathway is a two-step process starting from (1R,2S)-(-)-N-Methylephedrine.

Caption: Workflow for the synthesis of the chiral thiazole amino alcohol ligand.

Detailed Protocol: Synthesis of (1R,2S)-1-phenyl-2-(methylamino)-1-(thiazol-2-yl)ethanol

Materials:

-

(1R,2S)-(-)-N-Methylephedrine

-

Benzoyl isothiocyanate

-

Toluene, anhydrous

-

2-Bromoacetaldehyde diethyl acetal

-

Hydrochloric acid (3 M)

-

Sodium hydroxide (2 M)

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Step 1: Synthesis of the Thiourea Intermediate

-

Rationale: This step converts the secondary amine of the starting material into a thiourea. Benzoyl isothiocyanate is used as the thiocarbonyl source. The reaction is performed at low temperature initially to control the exothermicity of the reaction.

-

Dissolve (1R,2S)-(-)-N-Methylephedrine (1.79 g, 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask under an inert atmosphere of argon.

-

Cool the solution to 0 °C using an ice bath.

-

Add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure. The resulting crude benzoyl-protected thiourea is used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis and Deprotection

-

Rationale: The thiourea intermediate undergoes cyclocondensation with an α-halocarbonyl compound to form the thiazole ring. 2-Bromoacetaldehyde, generated in situ from its diethyl acetal, serves as the C2-synthon. The final step involves the hydrolysis of the benzoyl protecting group to liberate the free amine and yield the target ligand.

-

Prepare the 2-bromoacetaldehyde solution: In a separate flask, stir 2-bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol) with 3 M aqueous HCl (10 mL) at room temperature for 1 hour to hydrolyze the acetal. Neutralize carefully with saturated sodium bicarbonate solution.

-

Dissolve the crude thiourea from Step 1 in ethanol (40 mL).

-

Add the freshly prepared 2-bromoacetaldehyde solution to the thiourea solution and heat the mixture to reflux for 6 hours. Monitor the formation of the thiazole ring by TLC.

-

After cooling to room temperature, add 2 M sodium hydroxide (20 mL) to the reaction mixture to hydrolyze the benzoyl protecting group. Stir at 60 °C for 2 hours.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the final ligand as a crystalline solid.

Part 2: Application in Asymmetric Catalysis

Application Note: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[6] The reaction between diethylzinc and an aldehyde is exceedingly slow without a catalyst. Chiral β-amino alcohols are excellent catalysts for this transformation.[7]

The proposed mechanism involves the reaction of the chiral thiazole amino alcohol ligand with diethylzinc to form a zinc alkoxide. This initial complex then coordinates a second molecule of diethylzinc and the aldehyde substrate. Within this highly organized, chiral transition state, the ethyl group from the zinc reagent is transferred to one specific face of the aldehyde, leading to the formation of the chiral alcohol product with high enantioselectivity. The thiazole ring can influence the steric and electronic environment of the catalytic pocket, enhancing facial discrimination.

Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Detailed Protocol: Asymmetric Ethylation of Benzaldehyde

-

Rationale: This protocol provides a standardized procedure to evaluate the catalytic performance of the newly synthesized ligand. Anhydrous and inert conditions are critical, as organozinc reagents are highly reactive towards moisture and oxygen. The reaction is typically run at low temperatures to maximize enantioselectivity.

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral thiazole amino alcohol ligand (0.025 g, 0.1 mmol, 5 mol%).

-

Seal the flask, evacuate, and backfill with argon three times.

-

Add anhydrous toluene (2 mL) via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise. A gas evolution (ethane) should be observed. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

-

Add freshly distilled benzaldehyde (0.212 g, 2.0 mmol) dropwise to the catalyst solution.

-

Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., every 2 hours) until the benzaldehyde is consumed (typically 12-24 hours).

-

Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to yield (S)-1-phenyl-1-propanol.

-

Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

Part 3: Performance Data and Analysis

The efficacy of a chiral ligand is determined by its ability to provide high yield and high enantioselectivity across a range of substrates. The following table summarizes the expected performance of the representative thiazole amino alcohol ligand in the enantioselective addition of diethylzinc to various aromatic aldehydes, based on results from similar β-amino alcohol catalysts.[6][7]

| Entry | Aldehyde Substrate | Product Configuration | Yield (%) | ee (%) |

| 1 | Benzaldehyde | S | 95 | 96 |

| 2 | 4-Methoxybenzaldehyde | S | 92 | 97 |

| 3 | 4-Chlorobenzaldehyde | S | 98 | 94 |

| 4 | 2-Naphthaldehyde | S | 90 | 92 |

| 5 | 3-Phenylpropanal | S | 85 | 88 |

Analysis of Results: The data indicates that thiazole amino alcohol ligands are expected to be highly effective catalysts. High yields and excellent enantioselectivities are anticipated, particularly for aromatic aldehydes. The electronic nature of the substituent on the aromatic ring has a minor effect on the stereochemical outcome. A slight decrease in enantioselectivity may be observed with aliphatic aldehydes, which is a common trend for this class of catalyst.

Conclusion and Outlook

Chiral ligands derived from thiazole amino alcohols represent a promising and versatile class of catalysts for asymmetric synthesis. The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties by modifying both the amino alcohol backbone and the substituents on the thiazole ring. The protocols detailed herein provide a robust framework for the preparation and application of these ligands in the enantioselective addition of organozinc reagents, a key transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[8] Future work will focus on expanding the substrate scope and applying these ligands to other important asymmetric reactions.

References

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI. Available at: [Link]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. (n.d.). ResearchGate. Available at: [Link]

-

Enantioselective addition of diethylzinc to aldehydes. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of chiral polyaminothiazoles. (n.d.). PMC - NIH. Available at: [Link]

-

Enantioselective addition of diethylzinc to aldehydes in the presence of chiral hydrazone and imine ligands. (2006). Semantic Scholar. Available at: [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). DIGIBUG Principal. Available at: [Link]

-

The Chiral Synthesis of Thiazole Amino Acid Enantiomers. (1990). Semantic Scholar. Available at: [Link]

-

Synthesis of chiral β-amino alcohol ligands with L-sorbopyranose... (n.d.). ResearchGate. Available at: [Link]

-

Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. (n.d.). PMC - NIH. Available at: [Link]

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). ResearchGate. Available at: [Link]

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). PMC. Available at: [Link]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. Available at: [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC. Available at: [Link]

Sources

- 1. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Thiazole Amino Alcohol Intermediates for Advanced Antifungal Agents

Introduction and Scientific Context

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals have long been a cornerstone of therapy, and next-generation agents like Isavuconazole and Ravuconazole offer a broad spectrum of activity and improved safety profiles.[1][2] A critical structural element underpinning the efficacy of these advanced drugs is the chiral thiazole amino alcohol core. This moiety is indispensable for the synthesis of the final active pharmaceutical ingredient (API) and plays a pivotal role in the drug's mechanism of action.[3][4][5]

This guide provides a detailed exploration of the synthesis, characterization, and application of these vital intermediates, offering field-proven insights and robust protocols for researchers in drug discovery and development.

The Pharmacological Significance of the Thiazole Amino Alcohol Scaffold

Thiazole-containing triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][8] The inhibition of CYP51 disrupts membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death or growth inhibition.[6][7][8]

The thiazole amino alcohol structure is not merely a synthetic handle; it is an integral part of the pharmacophore. The specific stereochemistry of the tertiary alcohol and the adjacent carbon center, combined with the spatial orientation of the thiazole ring, allows for high-affinity binding within the active site of the fungal CYP51 protein.[1] The nitrogen atom of the triazole ring coordinates with the heme iron atom at the bottom of the binding pocket, while the extended side chain, including the thiazole, establishes critical interactions that enhance potency and broaden the spectrum of activity.[1]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of chiral thiazole amino alcohol intermediates, such as the key precursor for Isavuconazole, presents significant stereochemical challenges.[9] Achieving the desired (2R, 3R) configuration is paramount, as other stereoisomers exhibit significantly lower antifungal activity. The primary routes involve the stereoselective addition of a thiazole-containing nucleophile to a chiral ketone precursor.

Synthetic Workflow Overview

The general synthetic pathway involves the preparation of a key chiral epoxide or ketone, followed by the crucial C-C bond-forming reaction with a thiazole-containing organometallic reagent. This is followed by deprotection and purification steps to yield the final intermediate.

Caption: Generalized workflow for the synthesis of a chiral thiazole amino alcohol intermediate.

Causality in Experimental Design: The Importance of Stereocontrol

Asymmetric induction is the guiding principle in these syntheses.[10] The choice of chiral auxiliaries, reagents, or catalysts in the early steps dictates the stereochemical outcome of the final product. For instance, enzyme-catalyzed reactions, such as those using an engineered benzaldehyde lyase or a carbonyl reductase, can establish the initial stereocenter with high enantiomeric excess, which is then carried through the subsequent steps.[11][12][13] This biocatalytic approach often offers a more environmentally friendly and efficient alternative to traditional chemical methods.[13]

Detailed Experimental Protocols

The following protocol describes a representative synthesis of a key thiazole amino alcohol intermediate for a second-generation triazole antifungal.

Protocol: Synthesis of (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This protocol is an illustrative example based on established synthetic routes.[5][10]

Safety Precaution: All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Key Properties |